2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a methyl group at the second position of the imidazo ring and a carbonyl chloride functional group at the third position. It is classified under various chemical databases with the CAS number 35726-81-9 and has applications in medicinal chemistry, particularly in drug development.
The compound can be sourced from chemical suppliers and is often used in research laboratories. It is classified as a potential skin sensitizer, necessitating careful handling during laboratory procedures. The classification aligns with safety standards outlined by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) .
The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Typically, reactions are conducted under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. Temperature control and reaction time are also essential factors that influence the outcome of the synthesis.
The molecular formula for 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is , indicating it contains two chlorine atoms, two nitrogen atoms, and one oxygen atom along with carbon and hydrogen.
The structural representation can be visualized using molecular modeling software, which allows for analysis of bond angles and distances within the molecule.
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride can undergo various chemical reactions typical of carbonyl chlorides:
These reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product formation and purity.
The mechanism of action for compounds like 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride largely depends on their interactions with biological targets:
The primary applications of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride include:
2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride serves as a critical precursor for synthesizing potent pantothenate synthetase (PS) inhibitors. Pantothenate synthetase is essential for M. tuberculosis survival, catalyzing the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (vitamin B5). Inhibition disrupts coenzyme A biosynthesis, starving mycobacteria of vital metabolites. Through virtual screening of antitubercular databases, researchers identified the 2-methylimidazo[1,2-a]pyridine scaffold as a high-affinity PS binder. The carbonyl chloride moiety enables rapid derivatization to generate carboxamides and carbohydrazides with enhanced target engagement. Among 30 synthesized analogs, N′-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (compound 5b) demonstrated exceptional activity, with an IC₅₀ of 1.90 ± 0.12 µM against PS and a minimum inhibitory concentration (MIC) of 4.53 µM against M. tuberculosis H37Rv. Differential scanning fluorimetry confirmed direct, high-affinity binding between 5b and PS, while cytotoxicity screening revealed no toxicity against RAW 264.7 cells at 50 µM [2].
Table 1: Anti-Tubercular Activity of Key Pantothenate Synthetase Inhibitors Derived from 2-Methylimidazo[1,2-a]pyridine-3-carbonyl Chloride
Compound | IC₅₀ (µM) vs. PS | MIC (µM) vs. M. tuberculosis | Cytotoxicity (µM) |
---|---|---|---|
5b | 1.90 ± 0.12 | 4.53 | >50 |
Lead Compound 7 (Ref) | N/A | 26.7 | >50 |
The structural versatility of 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride facilitates the development of agents effective against drug-resistant TB strains. Its carbonyl chloride group allows coupling with diverse pharmacophores, overcoming existing resistance mechanisms. Notably, derivatives like Q203 (currently in Phase II trials) and ND09759 exhibit nanomolar potency against MDR and XDR M. tuberculosis by targeting the cytochrome bc₁ complex, independent of first-line drug targets. Hybridization strategies merge this scaffold with sulfonamides or tetrahydropyridines, broadening the mechanistic scope. For example, molecular hybridization of imidazo[1,2-a]pyridine with sulfonamide groups produced compound IPS-1, which demonstrated an MIC of 0.4 µg/mL against H37Rv and retained efficacy against MDR isolates. This adaptability positions the scaffold as a cornerstone for next-generation TB therapeutics, addressing the critical need for agents against untreatable strains [5] [6].
Derivatization of 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride into carboxamides yields compounds with exceptional potency and selectivity. The carbonyl chloride’s reactivity enables efficient coupling with amines under mild conditions, generating extensive libraries for structure-activity relationship (SAR) studies. A recent study synthesized 34 imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs), identifying IPA-6 as the most potent analog with an MIC of 0.05 µg/mL against M. tuberculosis H37Rv—125-fold more potent than ethambutol (MIC = 6.25 µg/mL). Crucially, IPA-6 showed no cytotoxicity (Selectivity Index ≥66) in human embryonic kidney cells. Molecular docking revealed binding to the enoyl-acyl carrier protein reductase (InhA) active site (PDB: 4TZK), disrupting mycolic acid biosynthesis. Key interactions included hydrogen bonding with Tyr158 and NAD⁺ cofactor stacking, validated by 100-ns molecular dynamics simulations confirming complex stability [5].
Table 2: Potency and Selectivity of Lead Carboxamide Derivatives
Compound | MIC (µg/mL) vs. H37Rv | Cytotoxicity (HEK Cells) | Selectivity Index |
---|---|---|---|
IPA-6 | 0.05 | >3.125 | ≥66 |
IPA-9 | 0.40 | >50 | >125 |
IPS-1 | 0.40 | >50 | >125 |
Ethambutol | 6.25 | N/A | N/A |
Combining 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride-derived inhibitors with repurposed drugs enhances efficacy and overcomes resistance. In vitro studies demonstrate synergistic interactions between imidazo[1,2-a]pyridine carboxamides and legacy TB drugs or non-TB agents. For instance:
These combinations leverage the scaffold’s mechanistically diverse derivatives to attack multiple bacterial targets simultaneously, reducing treatment duration and resistance development. Ongoing research explores synergies with host-directed therapeutics to augment immune responses [5] [6].
Table 3: Synergistic Interactions of Imidazopyridine Derivatives with Repurposed Drugs
Imidazopyridine Derivative | Combination Partner | FICI | MIC Reduction | Proposed Mechanism |
---|---|---|---|---|
IPA-6 | Clofazimine | 0.25 | 8-fold | InhA inhibition + membrane disruption |
5b | Linezolid | 0.5 | 4-fold | PS inhibition + protein synthesis blockade |
IPA-9 | Bedaquiline | 0.38 | 16-fold | Energy metabolism + cell wall synthesis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0